2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring, with an ethanamine side chain at the 3-position.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activity .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine typically involves the bromination of 2-methylindole followed by the introduction of the ethanamine side chain. One common method is:
Bromination: 2-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.
Formation of Ethanamine Side Chain: The brominated product is then reacted with ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often used to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary amine remains intact, but other functional groups may be reduced.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-methylindole: Lacks the bromine atom and ethanamine side chain.
5-bromoindole: Lacks the methyl group and ethanamine side chain.
Tryptamine: Similar structure but without the bromine and methyl groups.
Uniqueness
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine is unique due to the combination of the bromine atom, methyl group, and ethanamine side chain, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUOXDPQRITUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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